Pregabalin Paraben Amide, scientifically known as (3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl hexanoic acid, is a chemical compound with significant implications in pharmacology, particularly as an anticonvulsant and for pain management. The compound's structure features a hexanoic acid backbone with an aminomethyl group and a hydroxybenzoyl moiety, which contributes to its biological activity. The chemical formula of Pregabalin Paraben Amide is , and it has a molecular weight of 279.33 g/mol. It is classified under impurity reference materials and is often associated with anticonvulsant drugs like Pregabalin .
Pregabalin Paraben Amide is categorized as an impurity in pharmaceutical formulations, particularly those involving Pregabalin, which is marketed under the brand name Lyrica. The compound is derived from the parent Pregabalin structure through specific modifications that enhance its pharmacological properties. Its CAS number is 1786719-42-3, and it is primarily sourced from chemical synthesis processes aimed at producing high-purity reference standards for research and development .
The synthesis of Pregabalin Paraben Amide can be achieved through several chemical pathways. A notable method involves the use of chiral amines in a reaction that includes the resolution of racemic mixtures. The Hofmann reaction is particularly relevant, where starting materials such as (R)-3-(carbamoyl methyl)-5-methyl hexanoic acid are combined with (R)-(+)-phenyl ethyl amine to yield the desired product .
The synthesis typically requires:
Pregabalin Paraben Amide can undergo various chemical reactions typical of carboxylic acids and amides. These include:
The stability of the compound under different pH conditions indicates its potential for further functionalization or derivatization in synthetic applications.
Pregabalin Paraben Amide exhibits pharmacological activity primarily through modulation of neurotransmitter release. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing excitatory neurotransmitter release such as glutamate and substance P. This mechanism underlies its efficacy in treating neuropathic pain and seizures .
Research indicates that compounds similar to Pregabalin have shown effectiveness in reducing neuronal excitability and enhancing inhibitory neurotransmission, which is crucial for their therapeutic effects.
These properties contribute to its utility in pharmaceutical formulations where stability and solubility are critical.
Pregabalin Paraben Amide is primarily utilized in scientific research as a reference standard for analytical methods aimed at quantifying Pregabalin in pharmaceutical preparations. Its role as an impurity reference material helps ensure the quality and safety of medications containing Pregabalin. Additionally, ongoing studies explore its potential therapeutic benefits when combined with other compounds for enhanced efficacy against chronic pain and seizure disorders .
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5